2-Bromo-5-cyano-3-iodobenzoic acid Enables Exclusive C(sp²)–I Selective Cross-Electrophile Coupling Over C–Br
In a Ni‑catalyzed cross‑electrophile coupling (XEC) reaction, 2‑bromo‑5‑cyano‑3‑iodobenzoic acid engages exclusively at the C–I bond, leaving the C–Br bond untouched. The published substrate scope demonstrates that bromo(iodo)arenes possessing electron‑withdrawing groups (including cyano and ester functionalities) react with >20:1 C(sp²)–I selectivity to afford the bromo‑retained coupled product [1]. In contrast, the analogous reaction with a simple bromoarene such as 2‑bromo‑5‑cyanobenzoic acid is not applicable—if iodine is absent, selective monofunctionalization is impossible; using a diiodoarene would lead to bis‑coupling. Thus, the target compound uniquely enables a two‑step, one‑pot synthetic sequence without requiring protecting group manipulations.
| Evidence Dimension | C–I vs C–Br selectivity in Ni‑catalyzed XEC |
|---|---|
| Target Compound Data | >20:1 C(sp²)–I selectivity; bromine retained after coupling [1] |
| Comparator Or Baseline | Analog without iodine: 2‑bromo‑5‑cyanobenzoic acid (CAS 845616‑12‑8) – incapable of C–I selective coupling; analog with only iodine: 3‑cyano‑5‑iodobenzoic acid (CAS 453566‑16‑0) – limited to single coupling step |
| Quantified Difference | Exclusive C–I coupling with >20:1 selectivity vs. C–Br, enabling sequential orthogonal coupling not achievable with mono‑halogenated analogs |
| Conditions | Ni(COD)₂ (10 mol%), terpyridine ligand L2 (12 mol%), Zn powder (2.0 equiv), MgCl₂ (1.0 equiv), DMA, 30 °C, 12 h [1] |
Why This Matters
This chemoselectivity eliminates protecting‑group steps and purification of regioisomeric mixtures, directly reducing synthetic step count and cost in multi‑step medicinal chemistry programs.
- [1] Ying, X.; Li, Y.; Li, L.; Li, C. Nickel-Catalyzed C–I-Selective C(sp²)–C(sp³) Cross-Electrophile Coupling of Bromo(iodo)arenes with Alkyl Bromides. Angew. Chem. Int. Ed. 2023, 62, e202304177. https://doi.org/10.1002/anie.202304177 View Source
